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Compound of Interest

(4-Bromophenyl)(pyrrolidin-1-
Compound Name:
yl)methanone

Cat. No.: B151684

Welcome to the technical support center for the chiral resolution of pyrovalerone analogs. This
guide is designed for researchers, scientists, and drug development professionals to provide
in-depth, practical solutions to common challenges encountered during the enantioseparation
of these compounds. The content is structured to address specific issues with scientific
rationale, ensuring you can not only solve problems but also understand the underlying
principles to proactively improve your experimental design.

Pyrovalerone and its analogs, a class of synthetic cathinones, possess a chiral center, making
the separation of their enantiomers crucial for pharmacological and toxicological studies, as the
biological activity often resides in one specific stereocisomer.[1][2] This guide covers the three
primary resolution techniques: High-Performance Liquid Chromatography (HPLC),
Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Section 1: Chiral High-Performance Liquid
Chromatography (HPLC)

Chiral HPLC is the most widely used technique for both analytical and preparative separation
of pyrovalerone analogs due to its high efficiency and the availability of diverse chiral stationary
phases (CSPs).[3][4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)
are particularly effective.[3][4]

Troubleshooting Guide: Chiral HPLC
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Question: I'm observing significant peak tailing for my pyrovalerone analog on a silica-based

chiral column. What is the cause and how can | fix it?

Answer:

Peak tailing for basic compounds like pyrovalerone analogs is a classic problem in liquid

chromatography.[6][7]

Primary Cause: The issue typically stems from secondary interactions between the basic
amine group on your compound and acidic residual silanol groups on the silica surface of the
column packing material.[7][8] These strong, non-specific interactions create multiple
retention mechanisms, causing a portion of the analyte molecules to lag behind the main

band, resulting in a tailed peak.

Solutions & Scientific Rationale:

o Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution.

Adding a small amount (typically 0.1%) of a basic amine like diethylamine (DEA) or
triethylamine (TEA) to your normal-phase mobile phase is highly effective.[4][9] The
modifier acts as a competitive agent, binding to the active silanol sites and masking them
from your analyte. This ensures that the primary interaction is with the chiral selector,
leading to symmetrical peaks.

Control Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method,
operating at a low pH will protonate the silanol groups, reducing their ability to interact with
the protonated amine analyte.[7] Conversely, operating at a high pH will deprotonate the
analyte, which can also reduce unwanted interactions. However, ensure your column is
stable at the chosen pH.

Use an End-Capped Column: Modern, high-quality columns are often "end-capped,” a
process that chemically derivatizes most of the residual silanols to make them less active.
[6] If you are consistently facing tailing issues with basic compounds, investing in a well-
deactivated, end-capped chiral column is a wise choice.

Check for Column Overload: Injecting too much sample can saturate the stationary phase,
leading to peak distortion, including tailing.[6] To check for this, dilute your sample by a

© 2025 BenchChem. All rights reserved. 2/18 Tech Support


https://gmpinsiders.com/peak-tailing-in-chromatography/
https://www.elementlabsolutions.com/uk/chromatography-blog/post/peak-tailing-in-hplc
https://www.elementlabsolutions.com/uk/chromatography-blog/post/peak-tailing-in-hplc
https://it.restek.com/videos/LC-troubleshooting-all-of-my-peaks-are-tailing-what-should-i-do
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988346/
https://www.mdpi.com/2297-8739/11/8/248
https://www.elementlabsolutions.com/uk/chromatography-blog/post/peak-tailing-in-hplc
https://gmpinsiders.com/peak-tailing-in-chromatography/
https://gmpinsiders.com/peak-tailing-in-chromatography/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

factor of 10 and reinject. If the peak shape improves, column overload was a contributing
factor.

Question: My resolution between enantiomers is poor or nonexistent. How do | improve it?
Answer:

Achieving good resolution (Rs > 1.5) is the primary goal. Poor resolution is a result of
insufficient selectivity (a) or low efficiency (N).

o Potential Causes & Optimization Strategy:

o Incorrect CSP Selection: The "lock and key" interaction between the analyte and the CSP
is highly specific. The chosen column may not be suitable for your specific analog. A
screening approach using columns with different chiral selectors (e.g., an amylose-based
vs. a cellulose-based CSP) is the most effective strategy.[10][11]

o Mobile Phase Composition: For polysaccharide columns, the choice and ratio of the
alcohol modifier (e.qg., isopropanol vs. ethanol) in a normal-phase system dramatically
affects selectivity.[4] Systematically vary the percentage of the alcohol modifier (e.qg.,
starting from 99:1 Hexane:IPA and moving to 90:10).

o Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral
separations.[11] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases
the time the analyte spends interacting with the CSP, which can significantly improve
resolution.

o Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Lowering the column temperature often increases selectivity and improves resolution,
though it may also increase backpressure and peak width.[11] Experiment with
temperatures between 10°C and 40°C.

Question: I'm scaling up from an analytical to a semi-preparative separation, and my resolution
has disappeared. What went wrong?

Answer:
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This is a common issue related to overloading the column. The principles that govern analytical
separations are different from the mass-overload conditions of preparative chromatography.

» Key Considerations for Scale-Up:

o Mass Overload: You are likely exceeding the loading capacity of the column. In
preparative mode, the goal is to load as much compound as possible while maintaining
just enough separation to collect pure fractions. Reduce the injection mass significantly
and gradually increase it until the resolution degrades to the minimum acceptable level.

o Injection Volume and Solvent: The sample should be dissolved in the mobile phase itself
or a weaker solvent. Injecting a large volume of a strong solvent will cause severe peak
distortion and loss of resolution.[9]

o Optimize for Throughput: In preparative chromatography, a shorter run time is often
prioritized. You might need to increase the flow rate and accept a partial loss in resolution,
which can be compensated for by collecting narrower fractions. A stacked injection
approach, where subsequent injections are made before the previous run is complete, can
also maximize throughput.[12]

Experimental Protocol: Analytical Chiral HPLC Method
Development

Objective: To develop a robust analytical method for the enantioseparation of a novel
pyrovalerone analog.

Methodology:
e Column Screening:

o Select a minimum of two columns with different polysaccharide-based CSPs. A good
starting pair is an amylose-based column (e.g., CHIRALPAK® IF-3) and a cellulose-based
column (e.g., Lux® Cellulose-2).[3][9]

e Mobile Phase Preparation:

o Normal Phase: Prepare two initial mobile phases:
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= Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

= Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

o Reversed Phase: Prepare one initial mobile phase:

= Mobile Phase C: 0.1% Ammonium Bicarbonate in Water / Acetonitrile (10:90, v/v)[9]

e Initial Screening Conditions:

o Flow Rate: 0.7 mL/min

[¢]

Column Temperature: 25°C

[e]

Injection Volume: 5 pL

[e]

Analyte Concentration: ~0.5 mg/mL in mobile phase

Detection: UV at 254 nm

o

o Execution and Optimization:

[e]

Run the sample on each column with each applicable mobile phase.

[e]

If no separation is observed, adjust the alcohol modifier percentage in normal phase (e.g.,
try 2%, 5%, 15%, 20%).

[e]

If partial separation is observed, optimize by fine-tuning the alcohol ratio and reducing the
flow rate (e.g., to 0.5 mL/min) or temperature (e.g., to 15°C).

[e]

The goal is to achieve a resolution factor (Rs) of > 1.5.

FAQs: Chiral HPLC

Q1: Why is a basic modifier like DEA or TEA necessary for separating pyrovalerone analogs in
normal phase? Al: Pyrovalerone analogs are basic amines. On a standard silica-based CSP,

these amines can interact strongly with residual acidic silanol groups on the silica surface.[7][8]
This leads to poor peak shape (tailing) and can interfere with the chiral recognition mechanism.
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The basic modifier neutralizes these active sites, ensuring that separation is governed by the
specific interactions with the chiral selector.[9]

Q2: Can | use the same chiral column for both normal-phase and reversed-phase methods?
A2: It depends entirely on the column. Traditional "coated” polysaccharide CSPs can be
irreversibly damaged by certain solvents used in reversed-phase chromatography. However,
modern "immobilized" or "bonded" CSPs are much more robust and are designed to be used in
both modes.[13] Always check the manufacturer's instructions for your specific column before
switching solvent systems.

Q3: My enantiomers appear to be racemizing on the column or during sample preparation. How
can | confirm and prevent this? A3: Racemization can occur under certain conditions,
particularly elevated temperatures or in the presence of strong bases.[14] To test for on-column
racemization, collect the pure fractions of each enantiomer, reinject them individually, and look
for the appearance of the other enantiomer. To prevent this, keep sample preparation and
analysis temperatures low. While basic modifiers are needed for peak shape, use the lowest
concentration effective (e.g., 0.1%) and avoid harsh conditions. Studies on MDPV have shown
that its enantiomers can start to racemize after 48 hours at 37°C and after 24 hours at 70°C.
[14] The HCI salts are generally stable in aqueous solution at room temperature for at least 24
hours.[1]

Q4: What are the key differences between amylose- and cellulose-based CSPs? A4: Both are
polysaccharides derivatized with aromatic groups (like phenylcarbamates) to create chiral
selectors. However, their three-dimensional structures are different. Cellulose has a more
linear, ribbon-like structure, while amylose has a helical structure. This difference in higher-
order structure means they often provide complementary selectivity. An analyte that does not
resolve on a cellulose-based CSP may show excellent separation on an amylose-based one,
and vice-versa, making them a powerful combination for method development screening.[3]

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique leverages the formation of diastereomeric salts by reacting
the racemic amine (pyrovalerone analog) with an enantiomerically pure chiral acid (the
resolving agent).[15] The resulting diastereomers have different physical properties, such as
solubility, allowing them to be separated by fractional crystallization.[16]
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Troubleshooting Guide: Diastereomeric Salt
Crystallization

Question: | have formed the diastereomeric salts, but I'm getting a very low yield of crystalline
material. How can | improve this?

Answer:

Low yield is a common problem and is almost always related to the solubility of the
diastereomeric salts in the chosen solvent system.

o Primary Cause: The solubilities of the two diastereomeric salts are too high in the selected
solvent, or the difference in their solubilities is not large enough.

e Solutions & Scientific Rationale:

o Systematic Solvent Screening: This is the most critical step. The ideal solvent should
dissolve the salts at a higher temperature but provide low solubility for one diastereomer at
a lower temperature. Screen a range of solvents with varying polarities (e.g., ethanol,
methanol, isopropanol, acetone, acetonitrile, and mixtures with water). The goal is to
maximize the solubility difference.[15][16]

o Introduce an Anti-Solvent: An anti-solvent is a solvent in which the salts are insoluble. After
dissolving the salts in a good solvent at an elevated temperature, the slow addition of an
anti-solvent can induce selective crystallization of the less soluble diastereomer.

o Optimize Concentration and Temperature Profile: Ensure you are creating a
supersaturated solution. Start with a higher concentration of the racemic amine and
resolving agent. Employ a slow, controlled cooling profile. Crash cooling often leads to co-
precipitation and low purity. A slow ramp-down allows for the selective nucleation and
growth of the desired crystals.

o Use Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a
"seed" crystal to the supersaturated solution can promote the crystallization of that specific
diastereomer and prevent the spontaneous nucleation of the more soluble one.
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Question: My crystallized salt has very low diastereomeric excess (d.e.). Repeated
recrystallizations are not improving the purity. What is happening?

Answer:
This frustrating situation is often caused by the formation of a solid solution.

e Primary Cause: A solid solution occurs when the crystal lattice of the less soluble
diastereomer incorporates the more soluble diastereomer.[17] This creates a single, mixed
solid phase, making purification by simple recrystallization ineffective because both
diastereomers crystallize together.

e Solutions & Scientific Rationale:

o Change the Solvent System: The formation of a solid solution can be highly dependent on
the solvent used for crystallization. A different solvent can alter the crystal packing and
may break the solid solution behavior.

o Change the Chiral Resolving Agent: This is often the most effective solution. A structurally
different resolving agent will form diastereomers with completely different physical
properties and crystal packing arrangements, which is very likely to prevent the formation
of a solid solution. For pyrovalerone analogs, common resolving agents for amines include
tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid)
or camphorsulfonic acid.[16][18][19][20]

o Enantioselective Dissolution: This is an advanced technique where the impure crystalline
solid is briefly exposed to a solvent under conditions that kinetically favor the dissolution of
the more soluble (minority) diastereomer, thereby enriching the solid in the less soluble
(majority) diastereomer.[17]

Experimental Protocol: Screening for Diastereomeric
Salt Resolution

Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of a
racemic pyrovalerone analog.

Methodology:
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o Selection of Resolving Agents: Choose at least two enantiomerically pure chiral acids. Good
candidates for basic amines are:

o (+)-0,0'-Dibenzoyl-D-tartaric acid (DBTA)
o (1S)-(+)-10-Camphorsulfonic acid
e Small-Scale Salt Formation (Array Format):

o In separate small vials, dissolve the racemic pyrovalerone analog (e.g., 0.5 mmol) in a
small volume of various solvents (e.g., 1 mL of methanol, ethanol, isopropanol, acetone).

o In a separate set of vials, dissolve the resolving agent (e.g., 0.5 mmol of DBTA) in the
same solvents.

o Combine the solutions at room temperature or with gentle warming.
 Inducing Crystallization:

o Allow the vials to stand at room temperature. If no crystals form, try slow evaporation of
the solvent or store the vials in a refrigerator (4°C).

o If oils form ("oiling out"), try adding a small amount of a non-polar anti-solvent (like
hexane) or using a more dilute starting solution.

e Analysis:
o Isolate any crystalline material by filtration.

o Liberate the free amine from a small sample of the crystals by dissolving them in water
and adding a base (e.g., 1M NaOH), followed by extraction with an organic solvent (e.g.,
ethyl acetate).

o Analyze the extracted amine using the previously developed chiral HPLC method to
determine the enantiomeric excess (e.e.). The diastereomeric excess (d.e.) of the salt
corresponds to the e.e. of the liberated amine.
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» Selection: The combination of resolving agent and solvent that provides a crystalline solid
with the highest d.e. is the lead candidate for optimization and scale-up.

FAQs: Diastereomeric Salt Crystallization

Q1: What is the optimal molar ratio of resolving agent to racemic amine? Al: While a 1:1 molar
ratio is often used, this is not always optimal. Using a sub-stoichiometric amount of the
resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the crystallized
salt, although the maximum theoretical yield is then limited to 50% of the half-racemate. The
optimal ratio depends on the ternary phase diagram of the two diastereomers and the solvent
and should be determined experimentally.[15]

Q2: My resolving agent is expensive. How can | recover it after the resolution? A2: Yes,
recovery is essential for process economy. After you have liberated your desired amine
enantiomer from the filtered salt using a base, the resolving agent will be in the aqueous layer
as its corresponding salt (e.g., sodium tartrate). This aqueous layer can be acidified (e.g., with
HCI) to precipitate the chiral acid, which can then be recovered by filtration, dried, and reused.

Q3: What is "oiling out" and how do | prevent it? A3: "Oiling out" occurs when the
diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline
phase. It is often caused by excessively high supersaturation or a crystallization temperature
that is too high. To prevent it, use a more dilute solution, employ a slower cooling rate, or add
an anti-solvent slowly to induce controlled crystallization.

Visualization: Resolution Method Selection Workflow
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Caption: Decision workflow for selecting a chiral resolution method.

Section 3: Enzymatic Resolution

Enzymatic kinetic resolution uses a biocatalyst, typically a lipase or a protease, to selectively
acylate or hydrolyze one enantiomer of the racemate, leaving the other enantiomer unreacted.
[21][22] This method is prized for its high enantioselectivity and environmentally friendly
reaction conditions. For pyrovalerone analogs, which are 3-amino ketones, lipases can be used
to selectively acylate the amine or a reduced hydroxyl group.

Troubleshooting Guide: Enzymatic Resolution

Question: My enzymatic reaction is very slow or shows no conversion. What should | do?
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Answer:

Low or no reactivity in an enzymatic process points to several potential issues related to the
enzyme's environment and stability.

e Primary Causes & Solutions:

o Enzyme Inactivation: The chosen organic solvent may be denaturing the enzyme. Screen
different solvents. Non-polar solvents like hexane, toluene, or diisopropyl ether are often
less disruptive to enzyme structure than polar solvents.

o Incorrect Acyl Donor: The enzyme's activity is highly dependent on the acyl donor. For
lipases, common donors include vinyl acetate, ethyl acetate, or trifluoroethyl butanoate.
[21] Vinyl acetate is often highly effective as it produces vinyl alcohol, which tautomerizes
to acetaldehyde, making the reaction irreversible.

o Sub-optimal Temperature: Every enzyme has an optimal temperature range. While room
temperature is a good starting point, some lipases are more active at slightly elevated
temperatures (e.g., 40-50°C). However, excessively high temperatures will cause
denaturation.

o pH Mismatch (Aqueous media): If the reaction is run in a buffered aqueous system, the pH
must be near the enzyme's optimum. The pH of the microenvironment around the
immobilized enzyme is critical.

o Enzyme Inhibition: The substrate or product itself might be inhibiting the enzyme at higher
concentrations. Try running the reaction at a lower substrate concentration.

Question: The reaction proceeds to ~50% conversion, but the enantiomeric excess (e.e.) of
both the product and the remaining starting material is low. How can | improve selectivity?

Answer:

Low enantioselectivity (a low E-value) means the enzyme is not discriminating well between the
two enantiomers.

e Primary Causes & Solutions:
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o Sub-optimal Enzyme Choice: This is the most likely cause. Not all lipases will be selective
for your substrate. It is essential to screen a panel of different lipases (e.g., Candida
antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase)
to find one with high selectivity.[21][22]

o Solvent Effects: The solvent can influence the flexibility and conformation of the enzyme,
which directly impacts its enantioselectivity. A change in solvent can sometimes
dramatically improve the E-value.

o Acyl Donor Structure: The size and structure of the acyl donor can influence how the
substrate fits into the enzyme's active site. Trying different acyl donors (e.g., vinyl
propionate vs. vinyl butanoate) can sometimes enhance selectivity.

o Temperature: Lowering the reaction temperature can sometimes increase
enantioselectivity by making the enzyme's active site more rigid, although this will also
slow down the reaction rate.

Experimental Protocol: Screening Lipases for Kinetic
Resolution

Objective: To identify a lipase that can enantioselectively acylate a racemic pyrovalerone
analog.

Methodology:

* Enzyme and Reagent Setup:

[¢]

Enzymes: Obtain a selection of immobilized lipases (e.g., Novozym® 435 (CALB), Lipase
PS from Pseudomonas cepacia).

[¢]

Substrate: Racemic pyrovalerone analog.

[¢]

Acyl Donor: Vinyl acetate.

o

Solvent: Diisopropy! ether (an excellent solvent for many lipase reactions).[21]

o Reaction Setup (Small Scale):
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[e]

In separate vials, add the racemic pyrovalerone analog (e.g., 20 mg).

(¢]

Add the solvent (e.g., 2 mL of diisopropy! ether).

[¢]

Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

[¢]

Initiate the reaction by adding the lipase (e.g., 20 mg of immobilized enzyme).

e Reaction Monitoring:
o Stir the vials at a constant temperature (e.g., 30°C).

o Take small aliquots at regular time intervals (e.g., 2h, 6h, 24h, 48h). Quench the reaction
in the aliquot by filtering out the enzyme.

o Analyze the aliquots by chiral HPLC to determine the conversion percentage and the e.e.
of the remaining starting material and the acylated product.

o Evaluation:
o The ideal enzyme will show a clear preference for one enantiomer.

o Calculate the enantiomeric ratio (E-value) from the conversion and e.e. values. An E-value
> 20 is good, >100 is excellent for a preparative resolution.[23]

o The reaction should be stopped at or near 50% conversion to achieve the highest possible
e.e. for both the product and the unreacted starting material.

FAQs: Enzymatic Resolution

Q1: What is Dynamic Kinetic Resolution (DKR)? Al: A standard kinetic resolution is limited to a
maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR)
overcomes this by combining the enzymatic resolution with a method for racemizing the slower-
reacting enantiomer in situ.[24][25] This continuously converts the "unwanted" enantiomer back
into the racemate, allowing the enzyme to eventually transform nearly 100% of the starting
material into a single, enantiopure product. This often requires a second catalyst (e.g., a metal
catalyst) for the racemization step.
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Q2: Can | use whole cells instead of isolated enzymes? A2: Yes, using whole microbial cells
(e.g., Baker's yeast) that contain the desired enzymes (like ketoreductases) is a common and
cost-effective approach, especially for reductions.[24] The cells provide the enzyme and can
also handle the regeneration of necessary cofactors (like NADH/NADPH). However, side
reactions from other enzymes in the cell can sometimes be a problem.

Q3: My pyrovalerone analog is a ketone. Can | use an enzyme to asymmetrically reduce it
instead of performing a resolution? A3: Absolutely. Instead of resolving a racemate, you can
use an asymmetric synthesis approach. Ketoreductase enzymes (KREDs) can reduce the
prochiral ketone to a chiral secondary alcohol with high enantioselectivity.[24] This is often a
more efficient route as it can theoretically yield 100% of the desired enantiomer of the alcohol,
which can then be used in subsequent synthetic steps.

Data Summary Table: Chiral Resolution Method
Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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